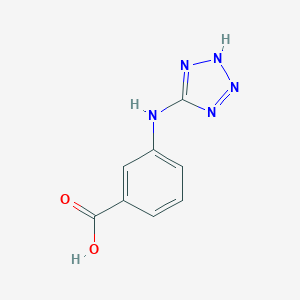

3-(2H-tetrazol-5-ylamino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2H-tetrazol-5-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c14-7(15)5-2-1-3-6(4-5)9-8-10-12-13-11-8/h1-4H,(H,14,15)(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWVRTYTTSAQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2h Tetrazol 5 Ylamino Benzoic Acid and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis of 3-(2H-tetrazol-5-ylamino)benzoic acid offers several logical pathways for its synthesis. The primary disconnections are centered on the formation of the tetrazole ring and the construction of the C-N bond linking the two aromatic moieties.

Disconnection 1 (C-N Bond): The most direct approach involves disconnecting the C-N bond between the aminobenzoic acid and the tetrazole ring. This strategy points to a cross-coupling reaction, such as the Buchwald-Hartwig amination, between 5-aminotetrazole (B145819) and a 3-halobenzoic acid derivative (e.g., 3-bromobenzoic acid or its ester). This is often the most convergent and widely used approach.

Disconnection 2 (Tetrazole Ring Formation): An alternative disconnection breaks down the tetrazole ring itself. This leads to a [3+2] cycloaddition reaction between an azide (B81097) source (like sodium azide) and a substituted cyanobenzamide or a related nitrile precursor derived from 3-aminobenzoic acid. The challenge in this route lies in the synthesis and stability of the requisite nitrile precursor.

Disconnection 3 (Amide Bond Analogue): A less direct route, which could be more relevant for structural analogues featuring an amide linker, involves disconnecting an amide bond. This would suggest coupling 5-aminotetrazole with a benzoic acid derivative using standard peptide coupling techniques. While not a direct route to the title compound's amine linkage, this pathway is crucial for synthesizing related structures.

These strategic disconnections form the basis for the detailed synthetic methodologies discussed in the subsequent sections.

Catalytic Approaches for Tetrazole Ring Formation

The formation of the tetrazole ring is a cornerstone of the synthesis. Modern catalytic methods have largely replaced older, harsher conditions, offering milder and more efficient routes.

[3+2] Cycloaddition Reactions (e.g., Azide-Nitrile Cycloadditions)

The [3+2] cycloaddition of nitriles with an azide source is the most proficient route to 5-substituted-1H-tetrazoles. nih.govacs.org This reaction often requires a catalyst to overcome a significant activation energy barrier. acs.orgnih.gov Both homogeneous and heterogeneous catalysts have been developed, including various metal salts and complexes. nih.govnih.gov

The mechanism, whether mediated by Brønsted or Lewis acids, generally involves the activation of the nitrile substrate, which facilitates a stepwise cycloaddition beginning with the formation of an open-chain imidoyl azide intermediate that subsequently cyclizes. acs.orgnih.govacs.org A wide array of catalytic systems have been reported, including zinc salts, cobalt complexes, and acid-functionalized silica (B1680970). nih.govnih.govorganic-chemistry.org For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to aryl nitriles under mild, homogeneous conditions, proceeding through a cobalt(II) diazido complex intermediate. nih.govacs.org Heterogeneous catalysts like silica sulfuric acid have also proven effective, offering advantages such as ease of operation and cost-effectiveness. nih.gov

| Catalyst System | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| Co(II)-complex/NaN₃ | Benzonitrile | Methanol, 110 °C | Up to 99% | nih.govacs.org |

| Silica Sulfuric Acid/NaN₃ | Aryl Nitriles | DMF, Reflux | 72-95% | nih.gov |

| Zn(II) salts/NaN₃ | Aryl & Alkyl Nitriles | Water, Reflux | Broadly effective | organic-chemistry.org |

| AgNO₃/NaN₃ | Various Nitriles | DMF, Reflux | Good to excellent | capes.gov.br |

| Organocatalyst (in situ from NMP, NaN₃, TMSCl) | Organic Nitriles | Microwave heating | High yields | acs.orgorganic-chemistry.org |

Regioselective Synthesis via Schiff Base Intermediates

The formation of Schiff bases provides a versatile method for the derivatization of 5-aminotetrazole, a key building block. researchgate.net This involves the condensation of 5-aminotetrazole with various aromatic aldehydes in the presence of an acid catalyst, such as glacial acetic acid, to yield the corresponding imine or azomethine derivative. ajol.inforesearchgate.net

While this method primarily modifies a pre-existing tetrazole, the Schiff base intermediate can be a crucial component in multicomponent reactions (MCRs) for building more complex heterocyclic systems. researchgate.netrsc.org For the synthesis of the target molecule or its analogues, a 3-formylbenzoic acid derivative could be condensed with 5-aminotetrazole. The resulting Schiff base could then be reduced to afford the final secondary amine linkage. This two-step approach (condensation followed by reduction) offers a high degree of regioselectivity and control over the final structure. Research has demonstrated the successful synthesis of 5-aminotetrazole Schiff bases in good yields (80-88%). ajol.inforesearchgate.net

Optimization of Aminobenzoic Acid Moiety Incorporation

Connecting the tetrazole core to the aminobenzoic acid fragment is a critical step that can be achieved through several robust chemical reactions.

Amidation and Peptide Coupling Techniques

For the synthesis of structural analogues of the title compound that contain an amide (-CONH-) linker instead of an amino (-NH-) linker, standard amidation and peptide coupling techniques are employed. uniurb.it These methods involve the activation of a carboxylic acid to facilitate its reaction with an amine. bachem.com

A variety of coupling reagents have been developed to promote this transformation efficiently while minimizing side reactions like racemization. uniurb.itpeptide.com These reagents, often based on phosphonium (B103445) or aminium salts, convert protected amino acids into activated species in situ. sigmaaldrich.com Common examples include BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.comsigmaaldrich.com The choice of reagent can be critical, especially for sterically hindered substrates or when coupling peptide fragments. uniurb.itpeptide.com

| Reagent Acronym | Full Name | Key Features | Reference |

|---|---|---|---|

| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Classic carbodiimide (B86325) reagents; can have side reactions. | peptide.com |

| HBTU/TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate | Popular, efficient reagents with water-soluble byproducts. | bachem.compeptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient due to the lower pKa and anchimeric assistance from HOAt. | sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Couples as efficiently as BOP but with less hazardous byproducts. | peptide.comsigmaaldrich.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based reagent, considered a safer alternative to HOBt/HOAt-based reagents. | bachem.comsigmaaldrich.com |

Cross-Coupling Reactions for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing the most direct synthetic route to this compound. wikipedia.orgresearchgate.net This reaction facilitates the coupling of an amine (5-aminotetrazole) with an aryl halide (a 3-halobenzoic acid derivative). acsgcipr.orgorganic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com The success of the reaction is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Early systems used ligands like BINAP and DDPF, while newer generations employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, tBuDavePhos) that allow for the coupling of a wider range of substrates, including less reactive aryl chlorides, under milder conditions. wikipedia.orgjk-sci.comnih.govmit.edu

| Palladium Source | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, DPPF | NaOt-Bu | Aryl Bromides/Iodides, Primary Amines | wikipedia.orgjk-sci.com |

| Pd(OAc)₂ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Aryl Chlorides/Bromides, Hindered Amines | researchgate.net |

| Pd₂(dba)₃ | tBuDavePhos | NaOt-Bu | 4-Halo-1H-1-tritylpyrazoles, Amines | nih.gov |

| Pd/AdBrettPhos | AdBrettPhos | K₂CO₃ | Five-Membered Heterocyclic Bromides, Amides | mit.edu |

| [(CyPF-tBu)PdCl₂] (precatalyst) | CyPF-tBu | NaOt-Bu | Heteroaryl and Aryl Halides, Amines | organic-chemistry.org |

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The construction of this compound involves the formation of a C-N bond between the 3-aminobenzoic acid moiety and the 5-position of the tetrazole ring. The inherent functionalities of the starting materials—a carboxylic acid, an amino group, and a tetrazole ring with multiple nitrogen atoms—present significant challenges in terms of selectivity.

Chemoselectivity: A primary challenge in the synthesis of the target molecule is the selective reaction of the amino group of 3-aminobenzoic acid with a suitable tetrazole precursor, without undesired reactions involving the carboxylic acid group. One effective strategy is the use of protecting groups for the carboxylic acid, such as conversion to an ester, prior to the C-N coupling reaction. Alternatively, specific reaction conditions can be employed to favor the amination reaction. For instance, copper-catalyzed amination reactions have demonstrated high chemoselectivity for the coupling of amines with aryl halides, even in the presence of free carboxylic acid groups nih.gov.

Regioselectivity: The tetrazole ring itself presents a significant regioselectivity challenge. The reaction of a 5-halotetrazole with 3-aminobenzoic acid can potentially lead to the formation of two regioisomers, with the aminobenzoic acid moiety attached to either the N1 or N2 position of the tetrazole ring. The desired product is the N2-substituted isomer. The choice of catalyst and reaction conditions plays a pivotal role in directing this regioselectivity. Palladium-catalyzed allylic amination has been shown to be highly regioselective in the synthesis of N2-allylic tetrazoles rsc.org. While not a direct synthesis of the target molecule, this demonstrates that catalytic systems can effectively control the position of substitution on the tetrazole ring.

Another approach to ensure regioselectivity is to construct the tetrazole ring from a precursor that already contains the aminobenzoic acid moiety. For example, the reaction of 3-isothiocyanatobenzoic acid with an azide source could be a potential route, although controlling the subsequent cyclization to favor the desired tetrazole isomer would be critical.

Stereoselectivity: While the parent molecule, this compound, is not chiral, the introduction of chiral centers in its structural analogues is an area of significant interest, particularly for pharmaceutical applications. The synthesis of chiral α-tetrazole binaphthylazepine organocatalysts highlights the possibility of achieving high stereoselectivity in reactions involving tetrazole-containing compounds mdpi.com. For instance, if a chiral amine were used in place of 3-aminobenzoic acid, the development of a stereoselective synthesis would be crucial. The use of chiral ligands in metal-catalyzed cross-coupling reactions or the employment of chiral auxiliaries can induce high levels of enantioselectivity. The Staudinger synthesis of chiral β-lactams from amino acids is a classic example of a highly stereoselective reaction that can be adapted for the synthesis of complex chiral molecules nih.gov.

The following table illustrates examples of selective synthetic transformations relevant to the synthesis of this compound and its analogues.

| Reaction Type | Catalyst/Reagent | Substrates | Selectivity | Yield (%) | Reference |

| Copper-Catalyzed Amination | CuI / L-proline | 2-Bromobenzoic acid, various amines | Regioselective | 70-99 | nih.gov |

| Palladium-Catalyzed Allylic Amination | [Pd(allyl)Cl]2 / (S)-DTBM-SEGPHOS | Vinyl cyclic carbonates, tetrazoles | Regio- and Enantioselective | 80-98 | rsc.org |

| Asymmetric Oxa-Michael Cyclization | Chiral α-tetrazole binaphthylazepine | Chalcones | Enantioselective | 70-92 | mdpi.com |

| Silver-Catalyzed Intramolecular Cyclization | AgOTf | Substituted ethynyl (B1212043) triazoyl benzoic acids | Regioselective | 65-85 | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Route Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The development of sustainable synthetic routes for this compound and its analogues is an active area of research, focusing on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. Nanocatalysts, for example, have emerged as highly efficient and recyclable catalysts for various organic transformations, including the synthesis of tetrazole derivatives nih.gov. The use of copper-based nanocatalysts, which are less toxic and more abundant than precious metal catalysts like palladium, is a particularly promising green approach rsc.org.

Alternative Energy Sources: Microwave and ultrasound irradiation are being increasingly used as alternative energy sources to conventional heating nih.govresearchgate.net. These methods can significantly reduce reaction times, improve yields, and often allow for reactions to be carried out in more environmentally benign solvents, such as water or ethanol.

Atom Economy and Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly desirable from a green chemistry perspective due to their high atom economy. The Ugi tetrazole four-component reaction (UT-4CR) is a powerful MCR for the synthesis of α-aminomethyl tetrazoles, which are structural analogues of the target molecule nih.gov.

Renewable Feedstocks and Benign Solvents: The use of renewable starting materials and environmentally friendly solvents is another key aspect of green synthesis. Research into the biosynthesis of aminobenzoic acid and its derivatives from renewable resources like glucose and glycerol (B35011) is underway, which could provide a sustainable source for one of the key building blocks of the target molecule. The use of water, ethanol, or ionic liquids as reaction solvents in place of volatile organic compounds (VOCs) can significantly reduce the environmental footprint of the synthesis.

The following table summarizes some green chemistry approaches applicable to the synthesis of tetrazole and aminobenzoic acid derivatives.

| Green Chemistry Principle | Methodology | Example Application | Advantages | Reference |

| Catalysis | Use of recyclable nanocatalysts | Synthesis of tetrazole derivatives using magnetic nanocatalysts | Easy separation and reuse of catalyst, high yields | nih.gov |

| Alternative Energy Sources | Microwave-assisted synthesis | Preparation of triazole derivatives | Reduced reaction times, improved yields | nih.govresearchgate.net |

| Atom Economy | Multicomponent reactions | Ugi tetrazole four-component reaction for α-aminomethyl tetrazoles | High efficiency, reduced waste | nih.gov |

| Benign Solvents | Use of water or ethanol | Synthesis of heterocyclic compounds | Reduced toxicity and environmental impact | nih.gov |

Based on a comprehensive search of scientific literature, detailed experimental data for the specific compound “this compound” is not available. Published research providing the comprehensive spectroscopic and advanced analytical characterization required to fulfill the article outline could not be located.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for the following sections and subsections as requested:

Comprehensive Spectroscopic and Advanced Analytical Characterization in Research

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Generating content for these sections without specific data from research sources would result in speculation or fabrication, which is contrary to the requirement for a scientifically accurate article.

Theoretical and Computational Chemistry Investigations of 3 2h Tetrazol 5 Ylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of electron distribution and its influence on molecular stability and reactivity.

Density Functional Theory (DFT) Studies on Tautomerism and Acidity of the Tetrazole Moiety

The acidity of the tetrazole moiety is another critical property that can be investigated using DFT. The deprotonation energy of the tetrazole ring can be calculated to predict its pKa value. For quinoline-4-one derivatives, it has been shown that the deprotonation energy of a hydroxyl group is lower than that of a nitrogen atom in a heterocyclic ring. scirp.org This type of analysis is crucial for understanding the ionization state of 3-(2H-tetrazol-5-ylamino)benzoic acid at physiological pH.

Table 1: Representative DFT Data for Tetrazole Derivatives

| Property | Computational Method | Basis Set | Finding |

| Tautomer Stability | DFT/B3LYP | 6-311G** | Imino forms can be more stable in the condensed phase. researchgate.net |

| Acidity (pKa) | DFT/PCM | 6-311+G(d) | Deprotonation energies can be used to predict relative acidities. scirp.org |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, highlighting electron-rich and electron-poor regions. nih.gov For tetrazole derivatives, MEP analysis can identify the sites most susceptible to electrophilic and nucleophilic attack. dtic.milmdpi.com The nitrogen atoms of the tetrazole ring are typically electron-rich, making them potential sites for hydrogen bonding and coordination to metal ions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For tetrazole-based hybrids, small HOMO-LUMO gaps have been reported, suggesting potential for charge transfer interactions. researchgate.net

Table 2: Representative FMO Data for Tetrazole Derivatives

| Parameter | Typical Value Range (eV) | Significance |

| HOMO Energy | -6.0 to -8.0 | Electron-donating ability |

| LUMO Energy | -1.0 to -3.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 | Chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. acs.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures.

MD simulations are also invaluable for studying the interactions between the solute and solvent molecules. By simulating the molecule in a box of water, for instance, one can observe the formation and dynamics of hydrogen bonds between the tetrazole and carboxylic acid groups with the surrounding water molecules. This provides a microscopic understanding of its solubility and how it might interact with the aqueous environment of a biological system. nih.gov

In Silico Prediction of Molecular Interactions and Bioisosteric Properties

The tetrazole group is widely recognized as a bioisostere for the carboxylic acid functional group. researchgate.netnih.gov In silico methods can be used to compare the properties of this compound with its carboxylic acid analogue to validate this bioisosteric relationship. This involves comparing their steric, electronic, and lipophilic properties. researchgate.net

Furthermore, molecular docking, a key in silico technique, can predict the binding mode of this compound within the active site of a target protein. nih.govnih.gov These simulations can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity, guiding the design of more potent analogues. mdpi.com

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For tetrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build predictive models for their antitumor activity. nih.gov

These models use calculated steric and electrostatic fields around the molecules to correlate with their biological activity. The resulting 3D contour maps highlight the regions where modifications to the molecular structure are likely to enhance or diminish activity, providing a rational basis for the design of new, more effective compounds. nih.govumn.edu

Bioisosteric Replacement Strategies and Medicinal Chemistry Research Principles

The Tetrazole Moiety as a Carboxylic Acid Bioisostere in Rational Drug Design

The replacement of a carboxylic acid group with a 5-substituted tetrazole ring is a widely adopted and successful strategy in drug discovery. This is due to the remarkable similarities in the physicochemical properties of these two acidic functional groups. Both the carboxylic acid and the 1H-tetrazole ring are planar, and crucially, they possess comparable acid dissociation constants (pKa). The pKa of a typical carboxylic acid is around 4.2–4.4, while that of a 5-substituted 1H-tetrazole is in the range of 4.5–4.9. pharmacy180.com This similarity in acidity ensures that, at physiological pH (7.4), the tetrazole group, like the carboxylic acid it replaces, exists predominantly in its anionic (deprotonated) form, which is often critical for receptor interaction. pharmacy180.com

Mechanistic Insights into the Influence of Tetrazole Bioisosterism on Molecular Recognition

The substitution of a carboxylic acid with a tetrazole can profoundly impact how a molecule is recognized by its biological target. The tetrazole ring, with its multiple nitrogen atoms, offers a different spatial arrangement of hydrogen bond acceptors compared to a carboxylate. pharmacy180.com When protonated, the N-H group of the tetrazole is an excellent hydrogen bond donor. nih.gov In its anionic state, the tetrazolate can participate in ionic interactions and hydrogen bonding with receptor sites. pharmacy180.comnih.gov

The planar and aromatic nature of the tetrazole ring also allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov The larger steric volume of the tetrazole ring compared to the carboxylic acid group can also lead to altered or more favorable van der Waals contacts within the binding site, potentially increasing binding affinity. The unique electronic structure of the tetrazole ring means it can act as a stable isostere for both a carboxyl group and a cis-amide fragment. nih.gov

Design Principles for Modulating Receptor Binding Affinity and Selectivity

The versatility of the tetrazole moiety allows medicinal chemists to fine-tune a compound's interaction with its target, thereby modulating binding affinity and selectivity. Key design principles include:

Positional Isomerism: The point of attachment of the tetrazole ring to the parent molecule can significantly influence its interaction with the target. Different isomers may present the acidic proton and hydrogen bond acceptors in different spatial orientations, leading to variations in binding affinity.

Substituent Effects: Introducing substituents on the tetrazole ring or adjacent positions on the parent scaffold can modulate the electronic properties and steric profile of the molecule. For example, structure-activity relationship studies on a series of tetrazole-containing compounds showed that adding small, non-hydrogen bond donor substituents to the phenyl ring significantly increased in vitro potency for the metabotropic glutamate (B1630785) subtype 5 receptor.

Conformational Constraints: Incorporating the tetrazole into a more rigid molecular framework can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity.

The following table summarizes the key physicochemical properties of carboxylic acid and tetrazole moieties that are relevant to their role in molecular recognition.

| Property | Carboxylic Acid | 5-Substituted 1H-Tetrazole | Significance in Drug Design |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar acidity ensures anionic form at physiological pH, crucial for many receptor interactions. pharmacy180.com |

| Geometry | Planar | Planar | Allows for similar spatial arrangement and potential for π-stacking interactions. pharmacy180.comnih.gov |

| Charge Delocalization | Over 2 oxygen atoms | Over 4 nitrogen atoms | Affects the strength and nature of ionic and hydrogen bonds; increases lipophilicity of the anion. pharmacy180.com |

| Hydrogen Bonding | Acceptor (C=O), Donor (O-H) | Multiple Acceptors (N atoms), Donor (N-H) | Provides more opportunities for hydrogen bond formation with receptor sites. pharmacy180.comwikipedia.org |

| Metabolic Stability | Susceptible to phase II conjugation | Generally resistant to metabolic degradation | Can lead to a longer duration of action and improved pharmacokinetic profile. pharmacy180.com |

Exploration of Biochemical Interaction Mechanisms

The effectiveness of a drug molecule like 3-(2H-tetrazol-5-ylamino)benzoic acid is determined by its specific interactions with its biological target at a molecular level. The tetrazole moiety plays a crucial role in these interactions.

Ligand-Target Recognition and Binding Modes at a Molecular Level

The tetrazole ring can engage in a variety of non-covalent interactions with a biological target, such as an enzyme or receptor. These interactions are fundamental to the molecule's biological activity.

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. wikipedia.orgslideshare.net This allows for the formation of a network of hydrogen bonds with amino acid residues like arginine, histidine, and lysine (B10760008) in the binding site. nih.gov

Ionic Interactions: In its anionic form, the tetrazolate can form strong ionic bonds (salt bridges) with positively charged residues in the target protein. nih.gov

Metal Chelation: The tetrazole moiety can act as an effective chelator for metal ions present in the active site of metalloenzymes. For instance, the tetrazole group of an inhibitor has been shown to interact directly with zinc atoms in the active site of an enzyme. wikipedia.orgslideshare.net

Hydrophobic Interactions: The carbon-containing backbone of the parent molecule, such as the benzoic acid portion of this compound, can engage in hydrophobic interactions with nonpolar pockets of the target protein.

Molecular docking studies of tetrazole-containing compounds have visualized these interactions. For example, in the case of urease inhibitors, the tetrazole ring has been shown to form salt bridges and hydrogen bonds with key residues in the enzyme's active site, as well as coordinate with the nickel ions that are essential for catalysis. nih.gov

Investigation of Enzyme Inhibition Kinetics and Mechanisms

Compounds containing a tetrazole moiety often function as enzyme inhibitors. Understanding the kinetics and mechanism of this inhibition is vital for drug development. The primary modes of reversible enzyme inhibition are:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This type of inhibition increases the Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This type of inhibition decreases the Vmax but does not change the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition decreases both the Vmax and the Km.

Kinetic studies of tetrazole derivatives have demonstrated their ability to act through these various mechanisms. For instance, certain tetrazole derivatives have been identified as uncompetitive inhibitors of α-glucosidase. nih.gov The specific mechanism of inhibition depends on the structure of the compound and the architecture of the target enzyme's active and allosteric sites.

The following table provides hypothetical examples of enzyme inhibition data for different tetrazole-containing compounds to illustrate these concepts.

| Compound | Target Enzyme | Inhibition Type | IC50 / Ki | Effect on Km | Effect on Vmax |

| Inhibitor A | Aldose Reductase | Competitive | 50 nM (Ki) | Increased | Unchanged |

| Inhibitor B | Urease | Uncompetitive | 100 nM (Ki) | Decreased | Decreased |

| Inhibitor C | PTP1B | Non-competitive | 75 nM (IC50) | Unchanged | Decreased |

Strategies for Enhancing Molecular Permeability and Bioavailability through Structural Modification

For a drug to be orally effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This requires the molecule to have adequate permeability across cell membranes. Replacing a carboxylic acid with a tetrazole is often done to improve a drug's pharmacokinetic properties. The tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can enhance its ability to pass through cellular membranes. pharmacy180.com

However, the increased lipophilicity is not always a guarantee of improved permeability. Some studies have found that tetrazole-containing compounds can be substrates for efflux transporters, such as P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs), which actively pump drugs out of cells, thereby reducing their net absorption.

Medicinal chemists employ several strategies to overcome poor permeability and enhance bioavailability:

Prodrug Approach: The acidic tetrazole group can be temporarily masked with a cleavable chemical group (a prodrug moiety). This increases the molecule's lipophilicity, allowing it to be absorbed more readily. Once in the bloodstream, endogenous enzymes cleave the masking group to release the active drug. Ester prodrugs of tetrazole-containing drugs like valsartan (B143634) have been synthesized to improve their properties. nih.gov

Formulation Strategies: The use of advanced drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS) or cyclodextrin (B1172386) complexes, can improve the solubility and absorption of poorly permeable drugs.

By carefully considering these structural and formulation strategies, the permeability and bioavailability of tetrazole-containing drug candidates like this compound can be optimized.

Prodrug Design Concepts Utilizing Benzoic Acid and Tetrazole Moieties

The strategic design of prodrugs for compounds containing both benzoic acid and tetrazole functionalities, such as this compound, offers a versatile approach to overcoming pharmacokinetic challenges and enhancing therapeutic efficacy. Both the carboxylic acid and the tetrazole groups present opportunities for chemical modification to create transient derivatives that can improve properties like membrane permeability, solubility, and metabolic stability.

A primary consideration in the prodrug design for a molecule like this compound is the masking of the acidic protons on both the benzoic acid and the tetrazole ring. At physiological pH, these acidic groups will be largely deprotonated, resulting in a negatively charged molecule with potentially limited ability to cross biological membranes. By converting these acidic functional groups into more lipophilic, neutral moieties, the oral bioavailability and cellular uptake of the parent drug can be significantly enhanced.

One common prodrug strategy for the benzoic acid group is the formation of esters. nih.gov These ester prodrugs are generally more lipophilic than the parent carboxylic acid and can be designed to be hydrolyzed back to the active carboxylic acid by esterase enzymes that are abundant in the body. nih.gov The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol component of the ester, allowing for controlled release of the active drug. For instance, simple alkyl esters like methyl or ethyl esters can be synthesized to improve oral pharmacokinetic profiles. nih.gov

Similarly, the acidic N-H of the tetrazole ring can be masked to improve its pharmacokinetic profile. acs.org This can be achieved through alkylation or acylation of the tetrazole ring. For example, protecting the tetrazole with a cyanoethyl group has been shown to improve antimalarial properties in certain compounds by increasing bioavailability while maintaining comparable acidity to the parent compound upon metabolic cleavage. acs.org Such modifications reduce the polarity of the tetrazole moiety, facilitating its passage across biological membranes.

Another innovative approach involves creating a mutual prodrug, where two different drug molecules are linked together in a single molecule. In the context of this compound, one could envision linking another therapeutic agent to either the carboxylic acid or the tetrazole group. This strategy can offer synergistic effects or allow for targeted delivery of both agents to a specific site.

Furthermore, advanced prodrug strategies could employ linkers that are sensitive to specific physiological conditions, such as pH or the presence of certain enzymes. For example, a prodrug could be designed to be stable in the acidic environment of the stomach but to release the active drug in the more neutral pH of the intestine.

In the realm of medicinal chemistry, the principle of bioisosteric replacement is a powerful tool for the rational design of new drug candidates with improved properties. This strategy involves the substitution of a specific functional group within a biologically active molecule with another group that has similar physical and chemical properties, with the aim of enhancing potency, selectivity, metabolic stability, or pharmacokinetic profile. researchgate.net A classic and well-documented example of successful bioisosteric replacement is the substitution of a carboxylic acid group with a tetrazole ring. researchgate.netnih.gov

The rationale behind considering a tetrazole as a bioisostere for a carboxylic acid lies in several key similarities. Both functional groups are acidic, with pKa values that are often in a comparable range, allowing them to exist as anions at physiological pH and to participate in similar ionic interactions with biological targets. tandfonline.com The tetrazolate anion, like the carboxylate anion, can engage in hydrogen bonding and electrostatic interactions with receptor sites. nih.gov

However, there are also crucial differences that can be exploited in drug design. The tetrazole ring is generally more metabolically stable than a carboxylic acid. researchgate.net Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid excretion of the drug. nih.gov The tetrazole ring is less prone to such metabolic transformations, which can result in a longer half-life and improved bioavailability.

Furthermore, the tetrazole group is more lipophilic than the corresponding carboxylic acid. researchgate.net This increased lipophilicity can enhance the ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier. This was a key factor in the development of the antihypertensive drug losartan (B1675146), where the replacement of a carboxylic acid with a tetrazole led to a significant improvement in oral bioavailability and a tenfold increase in potency. nih.gov The enhanced potency of losartan was attributed to the specific geometry of the tetrazole ring, which positioned the acidic proton in a more optimal orientation for binding to the angiotensin II type 1 (AT1) receptor. nih.gov

The application of these medicinal chemistry principles allows for the fine-tuning of a lead compound like this compound to develop analogs with superior therapeutic potential.

Coordination Chemistry and Advanced Materials Research Applications

3-(2H-tetrazol-5-ylamino)benzoic Acid as a Ligand in Metal Complex Chemistry

The versatility of this compound as a ligand stems from the presence of multiple potential donor sites: the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group. This allows for the formation of stable complexes with a wide range of metal ions, including transition metals and lanthanides. The specific coordination modes and resulting geometries of these complexes are influenced by several factors, such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

Elucidation of Metal-Ligand Coordination Modes and Geometries

While direct studies on this compound are limited, significant insights can be drawn from the closely related ligand, 5-[(2H-tetrazol-5-yl)amino]isophthalic acid (H₃L), which features an additional carboxyl group. Research on H₃L reveals that the tetrazole and carboxylate moieties actively participate in coordinating with metal centers. rsc.org

In a notable study, two new MOFs, {[Zn₂(HL)₂]·0.5DMF·H₂O}n (1) and {[Cd₂(HL)₂]·1.5H₂O}n (2), were synthesized using the in situ formed H₃L ligand. rsc.org In these structures, the ligand exhibits a high degree of connectivity, bridging multiple metal centers to form robust frameworks. The coordination environment around the metal ions varies between the two complexes. In the zinc-based MOF, the metal centers adopt a four-coordinate geometry, whereas in the cadmium-based MOF, a six-coordinate environment is observed. rsc.org This highlights the influence of the metal ion on the resulting coordination geometry.

The tetrazole ring typically coordinates to metal ions through one or more of its nitrogen atoms, acting as a monodentate, bidentate, or bridging ligand. The carboxylate group can also exhibit various coordination modes, including monodentate, bidentate chelating, or bidentate bridging. The combination of these functionalities allows for the formation of high-dimensional, intricate structures.

Synthesis and Structural Characterization of Transition Metal and Lanthanide Complexes

The synthesis of metal complexes with tetrazole-carboxylate ligands is often achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand and a metal salt in a sealed container, often in the presence of a solvent. The slow cooling of the reaction mixture can lead to the formation of single crystals suitable for X-ray diffraction analysis, which is a crucial technique for determining the precise three-dimensional structure of the resulting complexes.

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a multidentate linker makes it an excellent candidate for the construction of MOFs and coordination polymers. These materials are of great interest due to their tunable porosity, high surface areas, and potential applications in gas storage, separation, catalysis, and sensing.

Design Principles for MOF Construction with Multidentate Tetrazole-Carboxylate Ligands

The study on 5-[(2H-tetrazol-5-yl)amino]isophthalic acid (H₃L) demonstrates that this type of ligand can lead to the formation of MOFs with complex topologies. Both the zinc and cadmium complexes reported possess a pts topology, which is a common and robust network type in MOF chemistry. rsc.org The presence of multiple coordinating groups on the ligand allows for a high degree of cross-linking, which contributes to the stability of the framework.

Investigation of Porosity, Topology, and Host-Guest Chemistry in MOFs

The porosity of MOFs is a key feature that underpins many of their applications. The size, shape, and chemical nature of the pores can be tailored by varying the length and functionality of the organic linker. The zinc-based MOF derived from the related H₃L ligand, after removal of solvent molecules, exhibits moderate gas sorption capabilities for nitrogen, carbon dioxide, and methane. rsc.org This indicates the presence of a porous structure accessible to gas molecules.

Furthermore, this MOF demonstrated high selectivity for the separation of CO₂/N₂ and CO₂/CH₄ mixtures, which is a critical aspect for applications such as carbon capture and natural gas purification. rsc.org The host-guest chemistry of these materials, which involves the interaction of guest molecules within the pores of the MOF, is an active area of research. The functional groups lining the pores, such as the amino group and the tetrazole ring in the case of this compound, can be designed to have specific interactions with guest molecules, leading to enhanced selectivity and performance.

Development of Advanced Functional Materials Based on Coordination Interactions

The coordination of this compound with metal ions can lead to the development of advanced functional materials with a range of interesting properties. The combination of the organic ligand and the metal center can give rise to synergistic effects, resulting in materials with enhanced luminescence, magnetic, or catalytic properties.

The incorporation of different metal ions can be used to tune the functional properties of the resulting materials. For instance, the choice of metal can influence the luminescent properties of the MOF, with lanthanide-based MOFs often exhibiting characteristic sharp emission bands. While specific studies on the functional properties of materials derived from this compound are yet to be reported, the research on related systems provides a strong indication of their potential. The development of new MOFs and coordination polymers based on this versatile ligand is a promising avenue for the creation of next-generation functional materials.

Future Directions and Emerging Research Avenues for 3 2h Tetrazol 5 Ylamino Benzoic Acid

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. cam.ac.uk These computational tools offer the potential to significantly accelerate the identification of novel drug candidates and optimize their properties.

In the context of 3-(2H-tetrazol-5-ylamino)benzoic acid, AI and ML can be leveraged in several key areas:

Predictive Modeling of Physicochemical Properties: Machine learning models can be trained on existing data to predict the physicochemical properties of novel tetrazole derivatives, such as solubility, lipophilicity, and metabolic stability. This allows for the virtual screening of large compound libraries to identify candidates with desirable drug-like characteristics before committing to costly and time-consuming synthesis.

De Novo Molecular Design: Generative AI models can design entirely new molecules with specific desired properties. youtube.com For instance, a model could be tasked with generating novel tetrazole-based compounds that are predicted to have high affinity for a particular biological target while maintaining favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov These models can explore a vast chemical space to propose innovative molecular architectures that may not be conceived through traditional medicinal chemistry approaches. youtube.com

Reaction Prediction and Synthesis Planning: AI can assist chemists in designing efficient synthetic routes for complex molecules. cam.ac.uk By analyzing vast databases of chemical reactions, ML models can predict the outcomes of specific reactions and suggest optimal conditions, thereby streamlining the synthesis of compounds like this compound and its analogs.

The application of AI in designing theophylline (B1681296) derivatives bearing a tetrazole scaffold for Alzheimer's disease has already demonstrated the potential of these methods to rapidly and accurately estimate inhibitory potential before in vitro testing. rsc.org As these computational tools become more sophisticated and accessible, their role in the design and development of tetrazole-based therapeutics is expected to expand significantly.

Development of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and In Situ Studies

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques are at the forefront of this capability, offering non-invasive and rapid analysis.

Future research in this area for tetrazole synthesis will likely focus on:

In-line and On-line Monitoring: Techniques like UV/Vis, infrared (IR), and Raman spectroscopy can be integrated directly into reaction vessels for continuous monitoring. mdpi.comscilit.com This allows for precise control over reaction parameters and can lead to improved yields and purity. For the synthesis of this compound, these methods could be used to track the consumption of reactants and the formation of the product in real time.

In Situ Hydrothermal Synthesis Monitoring: The in situ hydrothermal synthesis of tetrazole coordination polymers has been shown to produce a variety of interesting materials. rsc.orgrsc.org Advanced spectroscopic methods could be employed to study the formation of these complexes under hydrothermal conditions, providing a deeper understanding of the reaction pathways.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can detect molecules at very low concentrations. longdom.org This could be particularly useful for studying reaction intermediates or for monitoring reactions where the product is present in small amounts.

Mass Spectrometry (MS): Ambient ionization MS techniques allow for the direct analysis of samples in their native state, providing real-time information about the molecular composition of a reaction mixture. longdom.org

The data generated from these advanced spectroscopic techniques can be used to optimize reaction conditions, identify potential side products, and gain a more complete understanding of the chemical transformations involved in the synthesis of tetrazole derivatives.

Exploration of Novel Biological Targets and Therapeutic Modalities for Tetrazole-Based Scaffolds

The tetrazole ring is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities, including antihypertensive, antimicrobial, and anticancer effects. beilstein-journals.orgbeilstein-journals.org The unique physicochemical properties of tetrazoles, such as their metabolic stability and ability to act as bioisosteres, make them attractive for the development of new therapeutic agents. researchgate.netnih.gov

Future research will likely focus on exploring new biological targets and therapeutic modalities for tetrazole-based compounds like this compound:

Targeting Novel Enzymes and Receptors: The versatility of the tetrazole scaffold allows it to interact with a wide range of biological targets. nih.gov Researchers are actively exploring new enzyme and receptor targets for tetrazole-based inhibitors and modulators. For example, recent studies have investigated tetrazole derivatives as inhibitors of Staphylococcus aureus DNA topoisomerase IV and gyrase, and as antifungal agents targeting CYP51. nih.govnih.gov

Anticancer and Antiviral Applications: Tetrazole derivatives have shown promise as anticancer agents, with some compounds targeting tubulin polymerization. nih.govresearchgate.net The development of new tetrazole-based compounds with improved efficacy and selectivity against various cancer cell lines is an active area of research. Additionally, the antiviral potential of tetrazoles continues to be explored. researchgate.net

Treatment of Neurodegenerative Diseases: The potential of tetrazole derivatives in the treatment of diseases like Alzheimer's is being investigated, with some compounds showing inhibitory activity against key enzymes involved in the disease pathology. rsc.org

Anti-inflammatory and Antidiabetic Agents: Tetrazole-containing compounds have been evaluated for their anti-inflammatory and antidiabetic properties. nih.govnih.gov For instance, some derivatives have shown potential as peroxisome proliferator-activated receptor (PPAR) agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

The exploration of these and other therapeutic areas will likely lead to the discovery of new applications for tetrazole-based scaffolds, potentially including derivatives of this compound.

Implementation of Sustainable and Economically Viable Synthetic Methodologies for Scalable Production

The development of sustainable and cost-effective synthetic methods is crucial for the large-scale production of pharmaceuticals and other fine chemicals. acs.org This is particularly relevant for tetrazole derivatives, given their increasing importance in drug discovery. researchgate.net

Future research in this area will focus on several key strategies:

Green Chemistry Approaches: The use of environmentally friendly solvents, such as water, and the development of catalyst-free or recyclable catalyst systems are central to green chemistry. beilstein-journals.org For example, the synthesis of 5-substituted 1H-tetrazoles has been achieved in water using zinc salts as catalysts. rsc.org

Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to synthesize complex molecules in a single step, reducing waste and saving time and resources. beilstein-journals.orgbeilstein-journals.org The Ugi and Passerini reactions are examples of MCRs that have been successfully used to synthesize tetrazole derivatives. beilstein-journals.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. The application of flow chemistry to tetrazole synthesis is a promising area for future development.

Catalytic Methods: The development of novel and efficient catalysts is a key driver of innovation in chemical synthesis. researchgate.net This includes the use of nanocatalysts, such as biosynthesized silver/sodium borosilicate nanocomposites, which have been shown to be effective in the synthesis of 1-substituted tetrazoles. acs.org

By implementing these sustainable and economically viable synthetic methodologies, the production of this compound and other valuable tetrazole compounds can be made more efficient and environmentally responsible, paving the way for their broader application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2H-tetrazol-5-ylamino)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzoic acid precursor with a tetrazole moiety. For example, a two-step approach may include:

Nitrogenation : Introducing the tetrazole ring via cycloaddition of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .

Amidation : Coupling the tetrazole intermediate with 3-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of azide to nitrile) and temperature (80–100°C) to maximize yield. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm) and tetrazole NH (δ 10–12 ppm). Absence of extraneous peaks indicates purity .

- FTIR : Confirm carboxylic acid O–H (~2500–3000 cm⁻¹) and tetrazole C=N (1600–1650 cm⁻¹) stretches .

- Chromatography :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (error <0.4%) .

Q. What are the key considerations for designing biological activity assays for this compound?

- Methodological Answer : Focus on tetrazole’s role as a bioisostere for carboxylic acids.

- Target Selection : Prioritize enzymes/receptors where carboxylate groups are critical (e.g., angiotensin II receptors, metalloproteases) .

- Assay Conditions :

- Use phosphate buffer (pH 7.4) to mimic physiological conditions.

- Include controls for non-specific binding (e.g., bovine serum albumin).

- Data Validation : Replicate assays (n ≥ 3) and use statistical tools (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of the tetrazole ring in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/water 1:1). Use SHELXL for refinement .

- Key Parameters : Analyze bond lengths (N–N in tetrazole: ~1.30–1.35 Å) and hydrogen bonding (e.g., O–H···N interactions) to distinguish 1H- vs. 2H-tetrazole tautomers .

- Data Interpretation : Compare experimental results with DFT calculations (software: Gaussian 09) to validate tautomeric stability .

Q. What strategies can address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting, consider:

Dynamic Effects : Variable-temperature NMR to detect tautomerization or rotameric equilibria .

Impurity Analysis : LC-MS to identify byproducts (e.g., unreacted intermediates).

- Cross-Validation : Correlate NMR/IR with X-ray data. For example, SCXRD in confirmed planar geometry, ruling out steric distortions .

Q. How can computational methods predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model reaction pathways (e.g., nucleophilic substitution at the tetrazole ring).

- Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.